molecular formula C7H14Cl2N4O B13637790 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

Cat. No.: B13637790
M. Wt: 241.12 g/mol
InChI Key: MHMZDHKHFAGSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. The methoxymethyl (-CH2-O-CH3) substituent at the 3-position and the dihydrochloride salt form distinguish it from related derivatives. This structural motif is prevalent in medicinal chemistry, particularly in drug candidates targeting enzymes like dipeptidyl peptidase-4 (DPP-4), as exemplified by Sitagliptin, a DPP-4 inhibitor with a similar triazolo-pyrazine scaffold . The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c1-12-5-7-10-9-6-4-8-2-3-11(6)7;;/h8H,2-5H2,1H3;2*1H

InChI Key

MHMZDHKHFAGSFQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C2N1CCNC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Reagent/Material Role Notes
2-Chloropyrazine Pyrazine ring precursor Commercially available
Hydrazine hydrate Cyclization agent Used to form triazole ring
Methoxymethyl halide (e.g., chloromethyl methyl ether) Introduces methoxymethyl group Alkylation reagent
Ethanol or Methanol Solvent Reaction medium
Hydrochloric acid (HCl) Salt formation Produces dihydrochloride salt
Bases (e.g., NaOH) pH adjustment Controls reaction conditions

Stepwise Synthetic Route

Step Description Conditions and Notes
1 Alkylation of pyrazine precursor: 2-Chloropyrazine is reacted with methoxymethyl halide to introduce the methoxymethyl group at position 3. Typically performed in a polar aprotic solvent under controlled temperature to favor substitution over side reactions.
2 Cyclization with hydrazine hydrate: The alkylated pyrazine intermediate is treated with hydrazine hydrate in ethanol or methanol. Reaction temperature maintained around 50–60 °C; pH adjusted to mildly acidic or neutral (pH ~6) to promote ring closure.
3 Purification of intermediate: The reaction mixture is cooled, and impurities removed by filtration and solvent extraction. Use of solvents like MTBE or dichloromethane for extraction; drying under reduced pressure.
4 Salt formation: The free base triazolopyrazine is reacted with hydrochloric acid in ethanol to form the dihydrochloride salt. Addition of 37% HCl at 50–55 °C; crystallization induced by cooling and addition of non-solvent (e.g., MTBE).
5 Isolation and drying: The precipitated dihydrochloride salt is filtered, washed with ethanol/MTBE mixtures, and dried under vacuum at 40–50 °C. Final product purity typically >99% by HPLC.

Representative Experimental Data from Analogous Compound Synthesis

Parameter Value/Condition Reference/Notes
Reaction temperature (alkylation) 50–60 °C To control substitution and minimize side products
Reaction time (cyclization) 15–18 hours Ensures complete ring formation
pH during cyclization ~6 Maintains optimal conditions for hydrazine reaction
Solvent for salt formation Ethanol Provides good solubility and facilitates crystallization
HCl concentration 37% Standard for dihydrochloride salt formation
Yield of final salt ~99% purity (HPLC) High purity confirmed by chromatographic analysis

Comparative Analysis of Preparation Routes

Aspect Methoxymethyl Derivative (Inferred) Trifluoromethyl Analog (Documented)
Alkylation reagent Methoxymethyl halide (e.g., chloromethyl methyl ether) Trifluoroacetic anhydride
Cyclization agent Hydrazine hydrate Hydrazine hydrate
Solvent Ethanol or methanol Ethanol
Salt formation HCl in ethanol HCl in ethanol
Reaction complexity Moderate; fewer byproducts expected Moderate to complex; requires careful pH and temperature control
Industrial suitability Potentially favorable due to simple steps and available reagents Demonstrated industrial viability with optimized steps

Notes on Industrial Production and Optimization

  • The synthetic route is designed to minimize byproducts and facilitate purification.
  • Use of mild conditions and readily available starting materials supports scalability.
  • Crystallization and salt formation steps are critical for obtaining a stable, pure product.
  • The methoxymethyl substituent may require careful handling due to potential reactivity of alkylation reagents.
  • Continuous monitoring of pH and temperature ensures high yield and purity.

Summary Table of Preparation Method

Step No. Operation Reagents/Conditions Outcome/Remarks
1 Alkylation 2-Chloropyrazine + Methoxymethyl halide in polar solvent, 50–60 °C Introduction of methoxymethyl group
2 Cyclization Hydrazine hydrate in ethanol, pH ~6, 15 h, 50–60 °C Formation of triazolo[4,3-a]pyrazine ring
3 Purification Filtration, extraction with MTBE or DCM Removal of impurities
4 Salt formation Addition of 37% HCl in ethanol, cooling, MTBE addition Formation of dihydrochloride salt
5 Isolation and drying Vacuum drying at 40–50 °C Final pure product

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Methoxymethyl vs. This may influence solubility and target binding.
  • Salt Forms: The dihydrochloride salt improves aqueous solubility relative to free bases or monohydrochloride salts, as seen in analogs like 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .

Pharmacological Activities

  • Antihypertensive Activity : Derivatives such as 1,2,4-triazolo[4,3-a]pyrimidines exhibit antihypertensive effects via mechanisms involving angiotensin-converting enzyme (ACE) inhibition, with potency comparable to captopril . While the target compound’s pyrazine core differs from pyrimidine, similar bioactivity is plausible.
  • Antidiabetic Potential: Sitagliptin, a triazolo-pyrazine derivative, highlights the scaffold’s relevance in DPP-4 inhibition . The methoxymethyl group in the target compound could modulate selectivity or potency against DPP-3.

Physicochemical Properties

  • Solubility : The dihydrochloride form likely enhances solubility in polar solvents, contrasting with free-base analogs (e.g., 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine) .
  • Stability : Analogs such as 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride are stable at room temperature with ≥95% purity , suggesting comparable stability for the target compound.

Biological Activity

3-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound is characterized by a unique heterocyclic structure that includes a triazole ring fused with a pyrazine moiety. The methoxymethyl group is significant as it enhances solubility and may influence the compound's biological activity. Due to its structural features, this compound has garnered interest for its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is C₇H₈Cl₂N₄. It has a melting point in the range of 196-199 °C. The presence of nitrogen atoms in its structure contributes to its reactivity and potential interactions with biological systems.

Biological Activities

Research indicates that compounds similar to 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride exhibit various biological activities. These activities include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Similar compounds have been investigated for their potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in biological models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains
AnticancerPotential chemotherapeutic effects
Anti-inflammatoryReduction of inflammation in experimental models

The mechanism through which 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride exerts its biological effects is likely linked to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA structures, influencing cellular processes related to growth and replication.

Case Studies

Several studies have examined the biological activity of triazolo-pyrazine derivatives:

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted that certain derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
  • Microbial Inhibition : Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated promising inhibition zones comparable to established antibiotics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride?

  • Methodology :

  • Use a multi-step synthesis approach starting with precursor compounds like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol .
  • Optimize reaction conditions (e.g., solvent choice, temperature, pH) to enhance yield. For example, sodium hydride in toluene has been effective for coupling reactions .
  • Purify intermediates via column chromatography or recrystallization, and validate purity using HPLC (>95% purity threshold) .

Q. What methods are recommended for confirming the structural integrity of this compound?

  • Methodology :

  • 1H NMR and IR Spectroscopy : Assign peaks to verify functional groups (e.g., methoxymethyl, triazole) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl content) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and validate bond angles/distances .

Q. How can researchers assess the solubility and lipophilicity of this compound for pharmacological studies?

  • Methodology :

  • Use the SwissADME tool to predict logP (lipophilicity) and aqueous solubility .
  • Experimentally validate via shake-flask method: Measure solubility in PBS (pH 7.4) and DMSO .
  • Compare with reference drugs (e.g., celecoxib) to benchmark drug-likeness .

Advanced Research Questions

Q. How to resolve contradictions between in silico predictions and experimental biological activity data?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Enzyme Assays : Validate docking results with in vitro assays (e.g., MIC tests for antifungal activity) .
  • Re-evaluate computational parameters (e.g., force fields, solvation models) if discrepancies persist .

Q. What strategies are effective for improving metabolic stability in pharmacokinetic studies?

  • Methodology :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance near labile sites .
  • Pharmacokinetic Modeling : Use tools like GastroPlus to simulate absorption/distribution profiles .

Q. How to address spectral data inconsistencies during structural characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <5 ppm error .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectral data .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodology :

  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and ROS assays to identify mode of action .
  • Control for batch variability in compound purity using LC-MS .

Q. Why does the compound exhibit variable binding affinity in different assay formats?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to rule out artifactual inhibition .
  • Thermal Shift Assays : Validate target engagement by monitoring protein melting temperature shifts .
  • Adjust buffer conditions (e.g., ionic strength, detergents) to mimic physiological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.